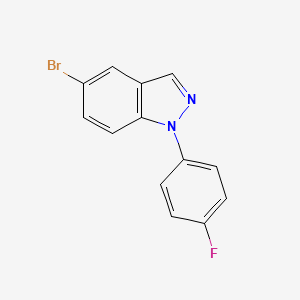

5-bromo-1-(4-fluorophenyl)-1H-indazole

描述

属性

分子式 |

C13H8BrFN2 |

|---|---|

分子量 |

291.12 g/mol |

IUPAC 名称 |

5-bromo-1-(4-fluorophenyl)indazole |

InChI |

InChI=1S/C13H8BrFN2/c14-10-1-6-13-9(7-10)8-16-17(13)12-4-2-11(15)3-5-12/h1-8H |

InChI 键 |

IKPIZLINBCHNBU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C=N2)F |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Retrosynthetic Analysis of the 5-bromo-1-(4-fluorophenyl)-1H-indazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

Disconnection 1: N-C Aryl Bond Formation: The most common and direct approach involves the disconnection of the bond between the indazole N-1 nitrogen and the 4-fluorophenyl ring. This leads to two key precursors: 5-bromo-1H-indazole and a suitable 4-fluorophenyl electrophile, such as 4-fluorophenylboronic acid or a 4-fluoroaryl halide. This strategy relies on well-established cross-coupling reactions for the forward synthesis.

Disconnection 2: C-Br Bond Formation: An alternative strategy is to disconnect the carbon-bromine bond at the 5-position. This suggests that the final step could be a regioselective electrophilic bromination of a 1-(4-fluorophenyl)-1H-indazole precursor. This approach is viable if the electronic properties of the N-1-aryl indazole system favor substitution at the C-5 position.

Disconnection 3: Indazole Ring Formation: A more fundamental disconnection involves breaking the bonds that form the pyrazole (B372694) ring of the indazole system. This typically leads back to a substituted phenylhydrazine (B124118) derivative. For this target molecule, this route would involve a disconnection to (4-bromophenyl)hydrazine substituted at the 2-position (e.g., with a formyl or acetyl group) and a 4-fluorophenylhydrazine . The forward reaction would then be an intramolecular cyclization to form the N-1-arylated indazole core directly. This is often achieved via transition-metal-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone. beilstein-journals.orgnih.gov

These distinct retrosynthetic pathways highlight the three primary synthetic challenges: construction of the indazole ring, introduction of the N-1 aryl substituent, and regioselective bromination.

Established Synthetic Routes for this compound

The formation of the indazole core is the foundational step in many synthetic plans. A variety of methods have been developed for this transformation.

One of the most direct methods involves the condensation of a substituted o-halobenzaldehyde with hydrazine (B178648). chemicalbook.com For instance, to create the 5-bromoindazole core, 5-bromo-2-fluorobenzaldehyde (B134332) can be refluxed with hydrazine to yield 5-bromo-1H-indazole directly.

Another powerful and widely used strategy is the intramolecular cyclization of arylhydrazones. These reactions often utilize transition metal catalysis to facilitate the key N-N bond formation or C-N bond formation step. Copper- and palladium-promoted cyclizations of o-haloarylhydrazones are particularly effective and offer a high degree of regioselectivity. nih.govnih.gov These methods can be designed to produce N-substituted indazoles directly if a substituted hydrazine is used as the starting material. beilstein-journals.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Hydrazine Condensation | 5-bromo-2-fluorobenzaldehyde, Hydrazine | Reflux | 5-bromo-1H-indazole | |

| Intramolecular N-Arylation | o-chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF, 120 °C | N-phenyl-1H-indazoles | nih.gov |

| Reductive Cyclization | N-(2-nitrobenzylidene)anilines | Triethyl phosphite, Microwave irradiation | 2-phenyl-2H-indazole | thieme-connect.de |

This table presents examples of cyclization reactions to form the indazole scaffold.

Attaching the 4-fluorophenyl group specifically to the N-1 position of the indazole ring is a critical step. Direct alkylation or arylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products, as the 1H-indazole is in equilibrium with its 2H-indazole tautomer. nih.gov Therefore, achieving high regioselectivity is paramount.

Transition metal-catalyzed cross-coupling reactions are the preferred methods for N-arylation. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are highly effective. These reactions typically couple an N-H containing heterocycle like 5-bromo-1H-indazole with an aryl halide. More recently, copper-diamine catalyzed systems have been shown to be highly general and effective for the N-arylation of various azoles, including indazoles, with aryl iodides and bromides, showing excellent regioselectivity for the N-1 product. acs.org

The Suzuki-Miyaura coupling, which pairs an aryl boronic acid with the N-H of the indazole, is another valuable technique, often mediated by copper catalysts.

| Reaction Type | Indazole Substrate | Arylating Agent | Catalyst/Reagents | Key Feature | Reference |

| Copper-Catalyzed N-Arylation | Indazole | Aryl Iodide/Bromide | CuI, Diamine Ligand, K₃PO₄ | Excellent N-1 regioselectivity (>20:1) | acs.org |

| Palladium-Catalyzed N-Arylation | 5-bromo-1H-indazoles | Substituted Anilines | Palladium Catalyst | Buchwald-Hartwig amination | thieme-connect.de |

This table summarizes common strategies for the N-1 arylation of the indazole ring.

If the synthesis starts with 1-(4-fluorophenyl)-1H-indazole, the final step is the regioselective introduction of a bromine atom. Electrophilic aromatic substitution on the indazole ring is influenced by the existing substituents. The N-1 aryl group and the fused benzene (B151609) ring direct incoming electrophiles.

The C-5 position is often susceptible to electrophilic attack. The reaction is typically carried out using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or a chlorinated solvent. nih.gov While studies often focus on the functionalization of other positions, the principles of electrophilic substitution can be applied to achieve C-5 bromination by controlling reaction conditions. The precise regioselectivity can sometimes be challenging, and mixtures of isomers may be obtained, requiring careful optimization. semanticscholar.org

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry aims to improve efficiency by reducing the number of steps, using milder conditions, and employing more sophisticated catalytic systems.

Advanced synthetic routes often leverage powerful transition-metal catalysts to achieve transformations that are difficult or inefficient using classical methods. One-pot procedures that combine multiple steps, such as cyclization and C-H functionalization, are particularly valuable.

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for constructing functionalized indazoles. For example, a strategy involving the double C-H activation of aldehyde phenylhydrazones allows for the direct synthesis of the 1H-indazole core. researchgate.net Another advanced approach involves the Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular annulation of imidates with nitrosobenzenes to form the N-aryl indazole skeleton in a single step. nih.gov These methods provide rapid access to complex indazole derivatives from readily available starting materials and tolerate a wide range of functional groups.

Palladium catalysis is also central to advanced methods, not just for cross-coupling but also for direct C-H arylation. Protocols for the C-3 arylation of indazoles have been developed, showcasing the ability to functionalize the heterocyclic ring directly, which complements traditional methods focused on the benzene portion of the scaffold. nih.gov While not directly forming the title compound, these C-H functionalization strategies represent the forefront of indazole chemistry and could be adapted for complex syntheses.

| Catalyst System | Reaction Type | Starting Materials | Key Innovation | Reference |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Imidates, Nitrosobenzenes | Direct construction of N-aryl indazole core | nih.gov |

| Rh(III) | Double C-H Activation | Aldehyde Phenylhydrazones | C-H/C-H cross-coupling to form indazole ring | researchgate.net |

| Pd(II) | Direct C-H Arylation | 1-methyl indazole, Iodobenzene | C-3 arylation of the indazole heterocycle | nih.gov |

This table highlights advanced catalytic methods for the synthesis of functionalized indazoles.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. While specific green synthesis protocols for this exact compound are not extensively documented in publicly available literature, general green chemistry strategies applicable to the synthesis of functionalized indazoles can be inferred.

Key green chemistry principles that can be applied include:

Use of Greener Solvents: Traditional syntheses of N-arylindazoles often employ solvents such as dimethylformamide (DMF) or toluene. Green chemistry encourages the substitution of these with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). For instance, syntheses of 2H-indazoles have been reported using PEG-400 as a recyclable green solvent. nih.gov

Catalyst Efficiency and Reusability: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. For the synthesis of indazoles, copper oxide nanoparticles supported on activated carbon have been utilized as an efficient and recyclable heterogeneous catalyst. nih.gov Microwave-assisted organic synthesis is another effective technique that aligns with green chemistry principles by increasing reaction rates and yields, thereby reducing energy consumption and waste. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are particularly advantageous in this regard. The synthesis of 1-H-indazoles has been demonstrated using a grinding protocol with ammonium (B1175870) chloride in ethanol, which represents a milder and more atom-economical approach. samipubco.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound based on methodologies for related compounds.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Reference |

| Solvent | Toluene, DMF | Water, Ethanol, PEG-400 | nih.gov |

| Catalyst | Homogeneous Palladium or Copper catalysts | Heterogeneous catalysts (e.g., CuO@C), biocatalysts | nih.gov |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound | rasayanjournal.co.in |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | samipubco.com |

Continuous Flow Synthesis Techniques for Scale-Up in Research

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including improved safety, better heat and mass transfer, and ease of scalability. While the continuous flow synthesis of this compound has not been specifically detailed, the application of this technology to the synthesis of related heterocyclic compounds, including indazoles, provides a clear precedent. youtube.com

The synthesis of N-arylindazoles can be adapted to a continuous flow process. A hypothetical flow setup could involve pumping a solution of a suitably substituted arylhydrazine and a carbonyl compound (or their precursors) through a heated reactor coil, potentially packed with a solid-supported catalyst or acid. The product stream would then be collected, and the desired compound isolated after solvent removal. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com The modular nature of flow chemistry systems also allows for the integration of in-line purification and analysis steps.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a diverse range of derivatives. The bromine atom at the C5-position serves as a key handle for introducing further molecular complexity through various cross-coupling reactions.

The indazole ring can be further functionalized at various positions. For instance, the C3-position of the indazole can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chim.it This introduces another reactive site for subsequent derivatization.

The bromo-substituent at the C5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. scielo.br

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl compounds. ias.ac.in For example, the Suzuki-Miyaura reaction of 5-bromo-1H-indazoles with aryl boronic acids has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromoindazole with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgyoutube.com This is a key transformation for the synthesis of arylamine derivatives. The amination of unprotected bromo-substituted five-membered heterocycles has been reported. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromoindazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an alkynyl-substituted indazole.

The following table provides an overview of common cross-coupling reactions for the modification of the bromo-substituent.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst with a phosphine (B1218219) ligand and a base | C-N |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and a copper(I) co-catalyst | C-C (alkyne) |

| Heck Coupling | Alkene | Palladium catalyst and a base | C-C (alkene) |

| Stille Coupling | Organostannane | Palladium catalyst | C-C |

The synthesis of a library of analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for biological activity. For instance, in the development of novel opioid receptor agonists, a series of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones were synthesized to explore their SAR. nih.gov Similarly, analogs of this compound can be prepared by varying the substituent at the C5-position (via cross-coupling reactions) and by introducing different functional groups on the phenyl ring or the indazole core.

Purity Assessment and Impurity Profiling from Synthetic Processes for Research Applications

Ensuring the purity of this compound is critical for its use in research applications, as impurities can significantly affect experimental outcomes. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of a compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also be used to assess purity by identifying signals corresponding to impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard.

Gas Chromatography (GC): For volatile impurities, such as residual solvents, gas chromatography is the preferred analytical method.

Potential impurities that could arise during the synthesis of this compound include:

Unreacted starting materials.

Isomeric products (e.g., the corresponding 2-(4-fluorophenyl)indazole).

Byproducts from side reactions.

Residual solvents and reagents.

The following table lists common analytical techniques for purity and impurity assessment.

| Analytical Technique | Purpose | Information Obtained |

| HPLC | Purity determination | Percentage purity, detection of non-volatile impurities |

| LC-MS | Impurity identification | Molecular weight of impurities |

| NMR Spectroscopy | Structural confirmation and purity | Chemical structure, presence of structural isomers and other impurities |

| GC | Residual solvent analysis | Identification and quantification of volatile impurities |

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory ( DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. scispace.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests higher reactivity. For 5-bromo-1-(4-fluorophenyl)-1H-indazole, DFT calculations would be used to map these orbitals and calculate their energy levels. The electron density of the HOMO is expected to be distributed across the indazole ring system, while the LUMO may be centered on the phenyl ring and the N=C bond of the pyrazole (B372694) moiety.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO | -1.42 | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Electrostatic Potential Maps (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, indicating these are sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

The this compound molecule has rotational freedom around the single bond connecting the fluorophenyl ring and the indazole nitrogen. Conformational analysis involves calculating the molecule's energy as this bond is rotated, a process known as a potential energy surface (PES) scan. This scan identifies the most stable conformation (the global energy minimum) and any other low-energy conformers. The results typically show that a non-planar conformation, where the two ring systems are twisted relative to each other, is the most stable due to the minimization of steric hindrance. The energy barriers between different conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. In similar indazole derivatives, it has been noted that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or C-Br stretching. These predicted spectra can be compared with experimental results to confirm the molecule's structure. For complex molecules, this comparison is crucial for assigning the observed spectral bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations provide a sound basis for experimental observations and help in the unambiguous assignment of NMR signals, especially for complex structures where signals may overlap. nih.gov The predicted chemical shifts for the hydrogen and carbon atoms in the indazole and fluorophenyl rings would be compared to experimentally obtained values to validate the synthesized structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Indazole) | 142.5 |

| C3a (Indazole) | 123.8 |

| C4 (Indazole) | 128.1 |

| C5 (Indazole, C-Br) | 115.9 |

| C6 (Indazole) | 125.4 |

| C7 (Indazole) | 112.3 |

| C7a (Indazole) | 140.7 |

| C1' (Fluorophenyl) | 135.2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating how a molecule interacts with its environment, particularly with biological targets like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, such as a protein receptor. Indazole derivatives have been investigated as inhibitors for various protein kinases and enzymes like Cyclooxygenase-2 (COX-2). scispace.comnih.gov

A docking study would involve placing the this compound molecule into the active site of a target protein (e.g., COX-2, PDB ID: 3NT1). The simulation would explore various binding poses and score them based on binding energy or affinity. The results would identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. For instance, the indazole nitrogen might act as a hydrogen bond acceptor, while the fluorophenyl and bromo-indazole rings could engage in hydrophobic and halogen-bonding interactions within the active site.

Hypothetical Molecular Docking Results with COX-2 (PDB: 3NT1)

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -9.1 kcal/mol | Indicates strong predicted binding to the active site. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the COX-2 active site involved in binding. |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation would be performed on the best-docked pose from the docking study. The system is solvated in a water box and simulated for a period (e.g., 100 nanoseconds), tracking the movements of all atoms.

Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) plots for the protein and ligand are monitored. A stable RMSD indicates that the complex remains in its initial binding conformation.

Flexibility of the Protein: Root Mean Square Fluctuation (RMSF) analysis shows which parts of the protein are flexible and which are stable upon ligand binding.

Binding Free Energy: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate a more accurate binding free energy from the MD trajectory, providing a robust estimation of the binding affinity. scispace.com These simulations would confirm whether the interactions predicted by docking are maintained over time, thus validating the stability of the ligand in the active site.

QM/MM Approaches for Active Site Interactions

The study of how a ligand interacts with the active site of its biological target is fundamental to drug design. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful computational tool for this purpose. researchgate.netmdpi.com This approach combines the high accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment. researchgate.net

This dual-level approach enables the investigation of several aspects of active site interactions:

Binding Energetics: QM/MM can provide more accurate calculations of the binding free energy by capturing the electronic contributions to the interaction, which are often crucial for predicting ligand affinity.

Reaction Mechanisms: If the compound acts as an inhibitor that undergoes a chemical reaction within the active site, QM/MM is uniquely suited to model the reaction pathway, identify transition states, and calculate activation barriers. nih.gov

Spectroscopic Properties: The method can be used to predict how the electronic properties of the ligand change upon binding, which can be correlated with experimental spectroscopic data.

For instance, in studying the interaction of an indazole derivative with a target like a protein kinase, the QM region might include the indazole core, the interacting side chains (e.g., those forming hydrogen bonds or pi-stacking interactions), and any relevant metal cofactors. The QM/MM simulation could then elucidate the precise nature of the hydrogen bonds, the role of the bromine and fluorine substituents in modulating binding affinity, and the conformational changes in the active site upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are instrumental in medicinal chemistry for understanding which structural features are critical for activity and for predicting the potency of newly designed compounds. nih.gov

Development of QSAR Models for Indazole Derivatives

The development of a QSAR model for a class of compounds like indazole derivatives involves several key steps. First, a dataset of indazole analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov Next, for each molecule in the series, a set of numerical descriptors is calculated to represent its structural, physicochemical, and electronic properties.

Common descriptors used in QSAR studies include:

Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity (MR, a measure of volume and polarizability), and topological polar surface area (TPSA).

Electronic Descriptors: Hammett constants (σ), dipole moment, and quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can be derived from Density Functional Theory (DFT) calculations. nih.govresearchgate.net

Steric Descriptors: Parameters like Taft's steric parameter (Es) or descriptors derived from the 3D structure of the molecule.

Topological and 3D Descriptors: Molecular connectivity indices and other descriptors that encode information about the size, shape, and branching of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that correlates the descriptors with the biological activity. imist.ma A robust QSAR model should not only fit the training data well but also have good predictive power for an external set of test compounds. elsevierpure.comnih.gov For indazole derivatives, QSAR studies have revealed the importance of specific substitutions on the indazole core and the N1-phenyl ring for various biological activities, such as kinase inhibition. nih.gov

Table 1: Hypothetical QSAR Data for Indazole Derivatives Targeting a Protein Kinase This table presents illustrative data to demonstrate the principles of QSAR, where descriptors are correlated with biological activity.

| Compound ID | R1 Substituent | R2 Substituent | LogP | MR | Electronic Parameter (σ) | Predicted pIC50 |

| 1 | H | H | 2.5 | 75.2 | 0.00 | 5.8 |

| 2 | 5-Br | 4-F | 3.6 | 81.1 | 0.29 | 7.2 |

| 3 | 5-Cl | 4-F | 3.2 | 80.3 | 0.23 | 6.9 |

| 4 | 5-Br | 4-Cl | 4.1 | 86.2 | 0.46 | 7.5 |

| 5 | 5-Br | H | 3.3 | 79.8 | 0.23 | 6.5 |

| 6 | H | 4-F | 2.8 | 75.9 | 0.06 | 6.3 |

Predictive Modeling for Biological Activity of this compound Analogs

A validated QSAR model developed for a series of indazole derivatives can be a powerful tool for predicting the biological activity of novel, untested analogs of this compound. By systematically modifying the structure of the parent compound—for example, by changing the position or nature of the halogen substituents or introducing new functional groups on either the indazole ring or the N1-phenyl ring—a virtual library of analogs can be created.

The process involves:

Designing Analogs: New structures are designed in silico by making specific chemical modifications to the lead compound.

Calculating Descriptors: The same set of molecular descriptors used to build the QSAR model is calculated for these new virtual compounds.

Predicting Activity: The QSAR equation is then used to predict the biological activity (e.g., pIC50) of each analog.

This predictive modeling approach allows chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby saving significant time and resources in the drug discovery process. For instance, a QSAR model might indicate that increasing the electron-withdrawing character at the 4'-position of the phenyl ring and adding a hydrogen bond donor at the 6-position of the indazole ring would enhance activity. This insight guides the rational design of the next generation of compounds. tsijournals.comzsmu.edu.ua

In silico Prediction of Preclinical ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can become a drug, it must possess favorable ADMET properties. Predicting these properties early in the discovery pipeline using computational (in silico) methods is crucial to reduce the high attrition rates of drug candidates in later stages. japsonline.comnih.gov For this compound, various computational tools can be employed to estimate its likely ADMET profile.

Computational Permeability and Solubility Prediction for Research Applications

Aqueous Solubility (LogS): Solubility is a critical factor for oral absorption. Poorly soluble compounds often exhibit low bioavailability. Computational models can predict the intrinsic aqueous solubility of a compound based on its structure. These models often use parameters like LogP, molecular weight, the number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). nih.govnih.gov Prediction errors are typically in the range of 0.6 to 1.3 log units. nih.gov

Membrane Permeability: For a drug to reach its target, it often needs to cross biological membranes. Passive intestinal absorption and blood-brain barrier (BBB) penetration are key permeability parameters. In silico models, such as those based on Lipinski's "Rule of Five," provide a preliminary assessment of a compound's potential for good oral absorption. japsonline.com More sophisticated models can predict Caco-2 cell permeability, which is an in vitro surrogate for intestinal absorption, or BBB penetration, often expressed as the log(BB) value. nih.govscispace.com These predictions are based on calculated physicochemical properties and structural fingerprints.

Table 2: Predicted Physicochemical and ADMET Properties for this compound These values are typical predictions from standard in silico models and are intended for research and prioritization purposes.

| Property | Predicted Value | Implication for Drug-likeness |

| Molecular Weight | 305.13 g/mol | Acceptable (< 500) |

| LogP | 4.2 | High lipophilicity, may affect solubility |

| Aqueous Solubility (LogS) | -4.5 | Low solubility |

| H-Bond Donors | 0 | Acceptable (≤ 5) |

| H-Bond Acceptors | 3 | Acceptable (≤ 10) |

| TPSA | 28.7 Ų | Good potential for cell permeability |

| Caco-2 Permeability | High | Predicted good intestinal absorption |

| BBB Penetration | Yes | Compound may cross the blood-brain barrier |

Metabolic Hot Spot Identification using Computational Tools

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination. Identifying the parts of a molecule most susceptible to metabolism—so-called "metabolic hot spots"—is essential for improving metabolic stability. nih.gov Computational tools can predict these hot spots by combining knowledge of common metabolic reactions with calculations of atom accessibility and reactivity.

For this compound, several potential sites of metabolism can be predicted. Studies on related brominated indazole compounds have shown common biotransformations. diva-portal.orgnih.gov

Aromatic Hydroxylation: The phenyl ring and the benzene (B151609) portion of the indazole core are susceptible to hydroxylation by CYP enzymes. The exact position is influenced by the electronic effects of the existing substituents (fluorine and bromine).

N-Dealkylation/N-Dephenylation: While less common for an N-aryl group compared to an N-alkyl group, cleavage of the bond between the indazole nitrogen and the fluorophenyl ring is a theoretical possibility.

Bromine or Fluorine Metabolism: Halogenated aromatic rings can sometimes undergo metabolism, although C-F bonds are generally very stable and C-Br bonds are also relatively robust.

Phase II Metabolism: If hydroxylated metabolites are formed, they are likely to undergo subsequent glucuronidation to facilitate excretion. diva-portal.orgnih.gov

Computational models analyze the chemical environment of each atom in the molecule to predict its likelihood of being a site of metabolism. This information allows medicinal chemists to strategically block these positions, for example, by replacing a hydrogen atom with a fluorine atom, to enhance the compound's metabolic stability and prolong its duration of action. Recent studies on the metabolism of synthetic cannabinoids containing a 5-bromo-indazole core have confirmed that the bromine atom often remains intact during metabolism, with modifications occurring elsewhere on the molecule. researchgate.netojp.gov

Prediction of Plasma Protein Binding Capacity for Preclinical Studies

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic behavior. High plasma protein binding (PPB) can influence a drug's distribution, metabolism, and excretion, ultimately affecting its efficacy and duration of action. Computational models provide a rapid and cost-effective means to predict the PPB of new chemical entities like this compound in the early stages of drug discovery.

These predictive models are often built upon quantitative structure-property relationships (QSPR) that correlate physicochemical properties of compounds with their experimentally determined PPB values. Key molecular descriptors used in these models include lipophilicity (logP or logD), molecular weight, pKa, and various topological and electronic parameters.

The following table illustrates a hypothetical prediction of plasma protein binding for this compound based on its structural features and a comparison with known data for other indazole-based drugs. It is important to note that these are estimated values and would require experimental validation.

| Property | Predicted Value/Characteristic | Implication for Plasma Protein Binding |

| Molecular Weight | 291.12 g/mol | Within the range of typical small molecule drugs. |

| LogP (Estimated) | 3.5 - 4.5 | High lipophilicity suggests a strong potential for binding to hydrophobic pockets in plasma proteins like albumin. |

| pKa (Estimated) | Weakly basic | The ionization state at physiological pH (7.4) will influence its interaction with proteins. |

| Predicted %PPB | >90% | High binding is anticipated, which would necessitate further studies to determine the unbound, pharmacologically active fraction. |

The prediction of high plasma protein binding would have significant implications for the preclinical development of this compound. A high degree of binding can lead to a lower volume of distribution and a longer elimination half-life. It also raises considerations for potential drug-drug interactions, where co-administered drugs might compete for the same binding sites on plasma proteins. Therefore, these in silico predictions serve as a crucial guide for prioritizing experimental assays to accurately determine the fraction of unbound drug.

Fragment-Based and Scaffold-Hopping Design Strategies Utilizing this compound

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. bldpharm.com Consequently, this compound represents a valuable starting point for both fragment-based and scaffold-hopping drug design strategies aimed at discovering novel therapeutic agents.

Fragment-Based Drug Design (FBDD):

Fragment-based drug design involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold can be utilized in FBDD in several ways:

As a Core Fragment: The indazole ring itself, or a simplified version, can be part of a fragment library. If it is identified as a binder to a target of interest, the 5-bromo and 1-(4-fluorophenyl) substituents can be systematically elaborated to enhance potency and selectivity. For instance, research on AXL kinase inhibitors utilized an indazole fragment hit which was subsequently optimized to develop potent inhibitors. chemicalbook.com

For Fragment Elaboration: If a smaller fragment is found to bind to a target, the this compound moiety could be appended to this fragment to explore larger binding pockets and establish additional interactions. The bromine atom is particularly interesting in this context as it can participate in halogen bonding, a type of interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical FBDD approach starting with the indazole core is outlined in the table below:

| Design Stage | Strategy | Rationale |

| 1. Initial Hit | Indazole Fragment | Binds to a key region of the target protein, confirmed by biophysical methods (e.g., X-ray crystallography). |

| 2. Fragment Growth | Addition of 4-fluorophenyl group | The phenyl ring can occupy a hydrophobic pocket, while the fluorine atom can form specific interactions or modulate electronic properties. |

| 3. Vector-based Elaboration | Modification at the 5-position | The bromine atom can be replaced with other functional groups to probe for additional interactions, improve solubility, or fine-tune pharmacokinetic properties. |

This systematic approach, guided by structural biology, can efficiently explore the chemical space around the indazole scaffold to generate potent and selective drug candidates. This strategy has been successfully applied to the design of novel indazole-based inhibitors for targets such as histone deacetylases (HDACs) and fibroblast growth factor receptors (FGFRs). nih.gov

Scaffold-Hopping Design:

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold. This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with the original scaffold.

The this compound can be a product of a scaffold-hopping exercise. For example, if a series of active compounds is based on an indole (B1671886) core, a medicinal chemist might replace the indole with a bioisosteric indazole ring to explore new chemical space while retaining key binding interactions. A notable example of this strategy involved hopping from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2.

Conversely, the this compound scaffold itself can serve as the starting point for a scaffold-hopping campaign. If this compound shows promising activity but also undesirable properties (e.g., poor solubility, metabolic instability), computational tools can be used to search for alternative scaffolds that maintain the three-dimensional arrangement of the key pharmacophoric features (the bromo and fluorophenyl groups) while being built upon a different core structure.

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |

| Indole | Indazole | Bioisosteric replacement to alter physicochemical properties while maintaining key hydrogen bonding patterns. |

| Benzimidazole | Indazole | Exploration of different vector spaces for substituent placement and modification of electronic properties. |

| This compound | Imidazopyridine, Pyrazolopyridine | To improve properties such as solubility, metabolic stability, or to escape existing patent landscapes. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1 4 Fluorophenyl 1h Indazole

X-ray Crystallography for Single Crystal Structure Determination

Molecular Conformation and Packing Arrangements in the Solid State

There are currently no published crystallographic studies for 5-bromo-1-(4-fluorophenyl)-1H-indazole. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it would elucidate the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing. Without this experimental data, any discussion of the solid-state conformation and packing of this compound would be purely speculative.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to understand the binding mode of a ligand to its biological target, such as a protein or enzyme, at an atomic level. This is instrumental in structure-based drug design. A search of the existing literature and structural databases indicates that no co-crystal structures of this compound with any biological target have been reported. Consequently, there is no direct structural evidence of its binding interactions, which would be crucial for understanding its potential pharmacological activity.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and characterizing chemical bonds within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is sensitive to the electronic environment and bond strength. While theoretical calculations can predict the vibrational spectra of molecules, experimentally recorded IR and Raman spectra for this compound are not available in the scientific literature. The absence of this data prevents a detailed analysis of its characteristic vibrational frequencies and a definitive assignment of its spectral bands.

Below is a hypothetical data table illustrating the kind of information that would be derived from such experimental studies, populated with representative functional group vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C-N (Indazole Ring) | Stretching | 1350 - 1250 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 700 - 500 |

| Aromatic Ring | Out-of-plane bending | 900 - 675 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Mechanistic Studies of Biological Interactions of 5 Bromo 1 4 Fluorophenyl 1h Indazole

Target Identification and Validation Approaches: An Uncharted Territory

The initial and critical step in elucidating the mechanism of a bioactive compound is the identification and validation of its molecular target(s). Methodologies commonly employed for this purpose, such as proteomics-based target deconvolution, the use of affinity-based probes, and high-throughput screening, have not been publicly reported for 5-bromo-1-(4-fluorophenyl)-1H-indazole.

Proteomics-Based Target Deconvolution

This powerful approach allows for an unbiased identification of a compound's binding partners in a complex biological system. Techniques like affinity purification coupled with mass spectrometry (AP-MS) or thermal shift assays (CETSA) could potentially reveal the cellular targets of this compound. However, no such studies have been published.

Affinity-Based Probes for Target Engagement Studies

The development of chemical probes derived from this compound, incorporating a reporter tag (e.g., a fluorophore or biotin), would be instrumental in visualizing and quantifying its engagement with specific cellular targets. The synthesis and application of such probes have not been described in the available literature.

High-Throughput Screening for Receptor or Enzyme Binding

Large-scale screening campaigns are a cornerstone of modern drug discovery, enabling the rapid assessment of a compound's activity against a wide array of purified receptors and enzymes. Data from such screenings for this compound are not publicly accessible, precluding any discussion of its specific binding profile.

Molecular Mechanism of Action Investigations: Awaiting Data

Understanding how a compound modulates the function of its identified target is fundamental to its development as a therapeutic agent. This involves detailed biochemical and biophysical assays to characterize the nature of the interaction.

Enzyme Inhibition Kinetics and Mechanisms

Should the target of this compound be an enzyme, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the enzyme's reaction rates in the presence of varying concentrations of the substrate and the inhibitor. To date, no such kinetic data have been reported.

Receptor Binding Assays and Allosteric Modulation Studies

If this compound interacts with a receptor, radioligand binding assays or surface plasmon resonance (SPR) could be used to determine its binding affinity (Kd) and kinetics. Furthermore, functional assays would be required to ascertain whether it acts as an agonist, antagonist, or allosteric modulator. This information is currently unavailable.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, MicroScale Thermophoresis)

There is no available information from techniques such as Isothermal Titration Calorimetry (ITC) or MicroScale Thermophoresis (MST) that would detail the binding affinity, thermodynamics, and stoichiometry of this compound with specific protein targets. While general principles of these techniques are well-documented, their application to this specific ligand-protein interaction has not been reported.

Cellular Uptake and Intracellular Distribution Mechanisms

Studies on Membrane Permeability and Efflux Pump InteractionsResearch detailing how this compound enters cells, its ability to permeate cellular membranes, and any potential interactions with efflux pumps is not available.

Despite a comprehensive search for scientific literature, there is currently no available research detailing the mechanistic studies of the biological interactions of the specific chemical compound This compound .

Searches for subcellular localization investigations, as well as its effects on apoptosis, necrosis, autophagy, and cell cycle arrest, did not yield any specific studies focused on this particular molecule. The existing body of scientific literature primarily discusses the biological activities of the broader class of indazole derivatives, with some studies focusing on other substituted indazole compounds.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with the specific subsections requested, as the primary research required to generate such content does not appear to have been published.

Preclinical Pharmacological and Mechanistic Toxicological Research of 5 Bromo 1 4 Fluorophenyl 1h Indazole

In Vitro Pharmacological Profiling Across Multiple Target Classes

Receptor Agonist/Antagonist Activity in Cell-Based Assays

No publicly available studies were found that investigated the agonist or antagonist activities of 5-bromo-1-(4-fluorophenyl)-1H-indazole at any specific receptors.

Enzyme Inhibition Potency (IC50/Ki) Against Relevant Target Panels

There is no available data detailing the inhibitory effects (IC50 or Ki values) of this compound against any panel of enzymes.

Phenotypic Screening in Disease-Relevant Cell Models

Information from phenotypic screening of this compound in cell models relevant to any disease is not present in the public scientific literature.

In Vitro Cytotoxicity Assessment and Mechanistic Cellular Responses

Viability Assays in Various Cell Lines (e.g., Cancer Cell Lines, Primary Cells)

No data from viability assays, such as MTT or other methods, have been published for this compound in any cancer or primary cell lines.

Investigation of Apoptotic and Necrotic Markers in Cell Systems

There are no available studies that have investigated the effect of this compound on markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis in any cell system.

Oxidative Stress Induction and Mitochondrial Dysfunction in Cell Cultures

No studies detailing the impact of this compound on cellular oxidative stress or mitochondrial function are present in the reviewed literature. Research into whether this compound modulates reactive oxygen species (ROS) production, affects mitochondrial membrane potential, or influences cellular respiration has not been publicly reported.

In Vivo Efficacy Assessment in Preclinical Animal Models

There is no published evidence to support the in vivo efficacy of this compound in any disease-specific animal models. The selection and validation of such models, as well as any proof-of-concept studies to demonstrate therapeutic potential, have not been described.

Selection and Validation of Disease-Specific Animal Models for Research

Information on the development or use of specific animal models to test the efficacy of this compound is not available.

Proof-of-Concept Studies in Relevant Animal Models

No proof-of-concept studies for this compound have been published, leaving its potential therapeutic effects in a living organism unevaluated in the public record.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

The identification and validation of pharmacodynamic biomarkers, which are crucial for assessing the biological activity of a compound in preclinical models, have not been reported for this compound.

Mechanistic Investigation of Off-Target Effects in Preclinical Models

Similarly, the scientific literature lacks any investigation into the off-target effects of this compound.

Exploration of Secondary Pharmacological Activities in Animal Studies

There are no published animal studies exploring any secondary pharmacological activities of this compound.

Organ-Specific Cellular Responses in Preclinical Models

There is currently no published research detailing the organ-specific cellular responses, such as liver and kidney histopathology, following exposure to this compound in preclinical models. Mechanistic toxicology studies, which are crucial for identifying potential target organs and understanding the underlying cellular and molecular mechanisms of toxicity, have not been made public for this compound.

Without such studies, it is not possible to provide information on potential histopathological changes, cellular damage, or the mechanistic pathways that might be involved in any observed toxicity in vital organs like the liver and kidneys.

Development of Experimental Protocols for In Vivo Pharmacological Studies

The absence of this information indicates that the in vivo pharmacology of this compound is yet to be characterized or publicly reported. Therefore, details regarding study design, animal models, and specific endpoints for pharmacological evaluation are not available.

Structure Activity Relationship Sar and Drug Design Principles for 5 Bromo 1 4 Fluorophenyl 1h Indazole Analogs

Systematic Modification of the Indazole Core

The indazole core offers several positions for modification, each influencing the molecule's interaction with biological targets in a unique way.

The nature, size, and position of substituents on the indazole ring are critical determinants of biological potential. researchgate.net SAR studies on various indazole series have demonstrated that substituents at the C4, C5, C6, and C7 positions can significantly modulate activity. For instance, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, it was found that substituent groups at both the 4- and 6-positions played a crucial role in the inhibitory activity. nih.gov

For the 5-bromo-1-(4-fluorophenyl)-1H-indazole scaffold, the bromine at the C5 position is a key feature. In a study of indazole analogs as serotonin (B10506) receptor 2 agonists, the 5-bromo analog was identified as a particularly potent compound. nih.govsemanticscholar.org The position of this halogen is significant; moving it to other positions on the indazole ring would likely alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins. For example, introduction of a bromine atom at the C4 position of an indazole ring was shown to yield a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com Similarly, substituents at the C6 and C7 positions have also been shown to be important for various biological activities, including kinase inhibition and anti-HIV activity. austinpublishinggroup.com

Table 1: Effect of Substituent Position on the Indazole Ring on Biological Activity (General Examples)

| Position | Substituent | Biological Target/Activity | Effect | Reference |

|---|---|---|---|---|

| C4 | -Br, -NO2 | Neuronal Nitric Oxide Synthase (nNOS) | Potent Inhibition | austinpublishinggroup.com |

| C6 | Anilino groups | c-Jun N-terminal kinase-3 (JNK3) | Inhibition | austinpublishinggroup.com |

| C7 | -NO2, -OCH3 | Nitric Oxide Synthase (NOS) | Inhibition | austinpublishinggroup.com |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a key strategy in drug design to improve potency, selectivity, or metabolic stability. drugdesign.orgipinnovative.com The bromine atom at the C5 position of this compound is a prime candidate for bioisosteric replacement. As a halogen, it primarily contributes to the molecule's lipophilicity and can form halogen bonds with biological targets.

Potential bioisosteres for the bromine atom include other halogens (Cl, I), small alkyl groups (e.g., methyl, ethyl), cyano (-CN), trifluoromethyl (-CF3), and other small, lipophilic groups. researchgate.net The choice of replacement depends on the desired properties. For example, replacing bromine with chlorine would slightly reduce the lipophilicity and size, while iodine would increase them. A trifluoromethyl group would significantly increase lipophilicity and act as a strong hydrogen bond acceptor. A cyano group would introduce a polar element capable of acting as a hydrogen bond acceptor.

In the development of serotonin receptor agonists, a 5-chloro-indazole analog was synthesized and evaluated alongside the 5-bromo analog, demonstrating the viability of halogen swapping. semanticscholar.org The selection of a bioisostere aims to optimize interactions within the target's binding pocket, potentially leading to enhanced affinity or a modified pharmacological profile. drugdesign.org

Table 2: Potential Bioisosteric Replacements for the C5-Bromine Atom

| Original Group | Bioisosteric Replacement | Potential Change in Properties |

|---|---|---|

| -Br | -Cl | Decrease in size and lipophilicity |

| -Br | -I | Increase in size, lipophilicity, and polarizability |

| -Br | -CF3 | Increase in lipophilicity; strong H-bond acceptor |

| -Br | -CN | Increase in polarity; H-bond acceptor |

The substituent at the N-1 position of the indazole ring directly influences the orientation of the entire group and can engage in crucial interactions with the target protein. Direct alkylation or arylation of an indazole often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The regioselectivity of this substitution is influenced by both steric and electronic effects of other substituents on the indazole ring. researchgate.net

In the parent compound, the N-1 substituent is a 4-fluorophenyl group. Modifying this group by introducing different aryl or alkyl moieties can drastically alter the compound's activity. For example, replacing the 4-fluorophenyl group with substituted benzyl (B1604629) groups has been shown to be essential for the anti-spermatogenic activity of indazol-3-carboxylic acid derivatives. austinpublishinggroup.com The N-1 substituent occupies a significant vector in space, and its properties—size, aromaticity, and potential for hydrogen bonding—are critical for establishing the correct orientation and binding interactions within the active site of a receptor or enzyme. nih.gov The synthesis of N-1 substituted indazoles can be achieved with high regioselectivity through various synthetic strategies, including those that proceed via an N-1 acylindazole intermediate. nih.gov

Influence of the 4-Fluorophenyl Moiety on Activity

The 4-fluorophenyl group at the N-1 position is a critical pharmacophoric element, influencing the molecule's electronic properties and its interactions with biological targets.

The position of the fluorine atom on the phenyl ring can have a profound impact on biological activity. Moving the fluorine from the para (4) position to the ortho (2) or meta (3) position alters the molecule's dipole moment and the way it presents its electrostatic surface to a binding partner.

In a study on indole-based MAO-B inhibitors, N-1 benzoyl analogs were synthesized with fluorine at the 3-position. nih.gov The resulting compound showed potent and selective inhibition, highlighting that the meta position can be favorable for activity in certain contexts. nih.gov Similarly, for a series of 1,2,4-triazole (B32235) derivatives, a 4-fluorophenyl substituent was a key component of the most active compounds. mdpi.com The optimal positioning of the fluorine atom is target-dependent. It may be involved in a specific hydrogen bond or a favorable electrostatic interaction with the protein, or it may serve to modulate the pKa of the molecule or block a site of metabolism.

Table 3: Hypothetical Activity Changes with Fluorine Positional Isomers

| Compound | Fluorine Position | Expected Impact on Electronics | Potential Biological Implication |

|---|---|---|---|

| 1-(4-fluorophenyl)-1H-indazole analog | para (4) | Strong inductive withdrawal (-I), weak resonance donation (+R) | Baseline activity |

| 1-(3-fluorophenyl)-1H-indazole analog | meta (3) | Strong inductive withdrawal (-I), no resonance effect | Altered dipole moment, may improve or decrease binding affinity |

Replacing the fluorine atom with other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring is a classic medicinal chemistry strategy to probe electronic and steric requirements for activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) increase the electron density of the phenyl ring. The effect of these groups can be unpredictable. otterbein.edu While an EDG like a methyl group enhanced the inhibition of tyramine (B21549) oxidase in one study, a dimethylamino group resulted in a significantly lower yield in a synthetic context, suggesting electronic destabilization. nih.govotterbein.edu

The choice of substituent allows for fine-tuning of the molecule's properties. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, modifying the aryl substituents was a key part of the SAR investigation to produce analogs with improved properties. nih.gov The systematic replacement of the fluorine with a variety of other groups would be essential to fully map the SAR for the this compound scaffold.

Table 4: Representative Substituents and Their Electronic Effects on the Phenyl Ring

| Substituent Type | Example Substituent | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -Cl, -Br | Inductive withdrawal (-I), weak resonance donation (+R) | May enhance binding through specific interactions or by altering ring electronics |

| Electron-Withdrawing (EWG) | -CN, -NO2 | Strong inductive (-I) and resonance (-R) withdrawal | Can significantly alter electrostatic potential and may form key H-bonds |

| Electron-Donating (EDG) | -CH3 | Weak inductive donation (+I) | Can provide favorable van der Waals interactions and slightly increase electron density |

Conformational Analysis and Its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. For this compound, a key conformational feature is the rotational freedom around the single bond connecting the indazole nitrogen (N1) and the 4-fluorophenyl ring. This rotation dictates the relative orientation of the two ring systems, which can significantly impact how the molecule fits into the binding pocket of a biological target, such as the active site of a kinase.

The dihedral angle between the plane of the indazole ring and the plane of the 4-fluorophenyl ring is a critical parameter. Computational studies, such as those employing Density Functional Theory (DFT), and experimental methods like X-ray crystallography are instrumental in determining the preferred conformations and the energy barriers to rotation. In many N-arylindazoles, a non-planar (twisted) conformation is energetically favored to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at position 7 of the indazole ring.

The correlation between a specific conformation and biological activity is often established through structure-activity relationship (SAR) studies and molecular modeling. For instance, if the bioactive conformation requires a specific dihedral angle to optimally engage with amino acid residues in the target's binding site, modifications that favor this conformation are likely to enhance potency. Conversely, bulky substituents that force the molecule into a non-bioactive conformation would be expected to decrease activity.

| Conformational Parameter | Description | Predicted Influence on Biological Activity |

|---|---|---|

| N1-C1' Dihedral Angle | The angle of rotation between the indazole and 4-fluorophenyl rings. | A twisted, non-planar conformation is likely preferred. The specific angle of the bioactive conformation will be target-dependent and crucial for optimal binding. |

| Rotational Energy Barrier | The energy required to rotate the 4-fluorophenyl ring relative to the indazole core. | A relatively low rotational barrier allows the molecule to adapt its conformation to the binding site, which can be advantageous. A very high barrier could lock it in a non-bioactive state. |

| Influence of 4-Fluoro Substituent | The fluorine atom can alter the electronic properties of the phenyl ring and participate in specific interactions. | May engage in hydrogen bonds with backbone amides or polar side chains in the binding pocket. Can also improve metabolic stability. |

| Influence of 5-Bromo Substituent | The bromine atom adds steric bulk and can act as a halogen bond donor. | Can occupy a hydrophobic pocket and form halogen bonds with electron-rich atoms (e.g., oxygen), thereby anchoring the ligand in the active site. |

Ligand Efficiency and Drug-Likeness Metrics in Lead Optimization

In the process of lead optimization, it is not sufficient for a compound to be merely potent. It must also possess a favorable balance of other properties, collectively known as "drug-likeness," to have a reasonable chance of becoming a successful drug. Ligand efficiency (LE) and other related metrics provide a quantitative way to assess the quality of a compound and guide its optimization.

Drug-Likeness Assessment:

Drug-likeness is often evaluated using empirical rules derived from the analysis of successful oral drugs. The most well-known of these is Lipinski's Rule of Five, with Veber's rules providing additional criteria related to molecular flexibility and polarity. For this compound, the relevant physicochemical properties can be calculated:

Molecular Weight (MW): 291.12 g/mol

logP (octanol-water partition coefficient): An estimated value is typically in the range of 3.5-4.0.

Hydrogen Bond Donors (HBD): 0

Hydrogen Bond Acceptors (HBA): 2 (the two nitrogen atoms of the indazole ring)

Number of Rotatable Bonds (NRB): 1 (the N-C bond between the rings)

Polar Surface Area (PSA): Approximately 28.7 Ų

Based on these calculated properties, this compound generally adheres to the common rules for drug-likeness, making it a promising starting point for a lead optimization campaign.

Ligand Efficiency Metrics:

Ligand efficiency metrics normalize the potency of a compound by its size, providing a measure of how efficiently the atoms in the molecule contribute to binding affinity.

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its number of heavy (non-hydrogen) atoms (HAC). A higher LE value is generally desirable, with a value of 0.3 kcal/mol per heavy atom often considered a good benchmark for lead-like compounds. The formula for LE is:

LE = -ΔG / HAC = (1.37 * pIC50) / HAC

Lipophilic Ligand Efficiency (LLE): This metric assesses the relationship between potency and lipophilicity (logP). It is particularly useful for avoiding the tendency of compounds to become overly lipophilic during optimization, which can lead to issues with solubility, metabolism, and toxicity. An LLE value between 5 and 7 is often targeted. The formula for LLE is:

LLE = pIC50 - logP

To illustrate the application of these metrics, let's assume a hypothetical biological activity for this compound against a protein kinase, with an IC50 of 100 nM (pIC50 = 7.0).

| Metric | Value/Status | Implication for Lead Optimization |

|---|---|---|

| Molecular Weight | 291.12 g/mol | Well within the desirable range (< 500), allowing for further modifications without becoming too large. |

| logP (estimated) | ~3.8 | Within an acceptable range for cell permeability, but further increases in lipophilicity should be carefully managed. |

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates a good starting point for developing an orally bioavailable drug. |

| Veber's Rules | Compliant (NRB ≤ 10, PSA ≤ 140) | Suggests good molecular flexibility and potential for good oral bioavailability. |

| Ligand Efficiency (LE) (assuming pIC50=7.0) | ~0.48 kcal/mol per heavy atom | A strong LE value, suggesting that the atoms of the core scaffold contribute efficiently to binding. |

| Lipophilic Ligand Efficiency (LLE) (assuming pIC50=7.0 and logP=3.8) | ~3.2 | A moderate LLE. There is room for improvement by increasing potency without a proportional increase in lipophilicity. |

Rational Drug Design Strategies Based on Structural Insights and Computational Models

Rational drug design aims to optimize the properties of a lead compound through a deep understanding of its interaction with the biological target. This can be achieved through several complementary strategies, often guided by computational models and structural biology.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the target protein (e.g., a kinase) is known, either alone or in complex with a ligand, SBDD can be a powerful approach. Molecular docking simulations can be used to predict the binding mode of this compound in the active site. This can reveal key interactions, such as:

Hinge-binding: The indazole core is a well-known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the hinge region of the kinase.

Hydrophobic Pockets: The 4-fluorophenyl and 5-bromo-indazole moieties can occupy hydrophobic pockets within the active site.

Gatekeeper Residue: The nature of the "gatekeeper" residue in the kinase active site can influence the optimal size and shape of the N1-substituent.

Based on these insights, modifications can be proposed to improve binding affinity. For example, if a nearby pocket is unfilled, extending a substituent from the indazole or phenyl ring could lead to additional favorable interactions.

Ligand-Based Drug Design (LBDD):

In the absence of a target structure, LBDD methods can be employed. These rely on the knowledge of other molecules that bind to the same target. By comparing the structures and activities of a series of analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to design new analogs with improved properties.

Fragment-Based Drug Design (FBDD):

The indazole core itself can be considered a high-quality fragment due to its favorable ligand efficiency. FBDD involves identifying small, low-affinity fragments that bind to the target and then growing or linking them to create more potent leads. In the context of this compound, one could explore replacing the 4-fluorophenyl or the bromo-substituent with other fragments that are known to interact with specific sub-pockets of the target kinase family.

| Design Strategy | Proposed Modification | Rationale | Desired Outcome |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Introduce a small polar group (e.g., -OH, -NH2) on the 4-fluorophenyl ring. | To form an additional hydrogen bond with a specific residue in the binding site identified through docking. | Increased potency and selectivity. |

| Ligand-Based Drug Design (LBDD) | Replace the 4-fluorophenyl group with other substituted aryl or heteroaryl rings found in known potent inhibitors. | To match the pharmacophore of highly active compounds for the same target. | Enhanced biological activity. |

| Fragment-Based Drug Design (FBDD) | Replace the bromine at the 5-position with a small, functionalized fragment that can grow into a solvent-exposed region. | To improve solubility and pharmacokinetic properties while maintaining or improving potency. | Improved drug-like properties. |

| Property-Based Design | Introduce a basic amine group via a flexible linker at the 5-position (replacing bromine). | To improve aqueous solubility and potentially form a salt bridge with an acidic residue in the target. | Better physicochemical properties and increased potency. |

Pharmacokinetic and Biopharmaceutical Considerations for 5 Bromo 1 4 Fluorophenyl 1h Indazole in Preclinical Research

In Vitro ADME Profiling

In the early stages of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior. While specific experimental data for 5-bromo-1-(4-fluorophenyl)-1H-indazole is not available in publicly accessible literature, this section outlines the standard in vitro assays used to characterize its potential pharmacokinetic profile.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., intrinsic clearance)

Metabolic stability assays are fundamental for predicting the hepatic clearance of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.

The intrinsic clearance is a critical parameter for predicting the in vivo hepatic clearance and the subsequent half-life and oral bioavailability of a compound. Compounds with high intrinsic clearance are often rapidly metabolized, leading to low systemic exposure after oral administration.

A typical study would involve incubating this compound with human, rat, and mouse liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the compound would be monitored at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results would be presented as the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Table 1: Representative Metabolic Stability Data in Liver Microsomes

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001), significantly influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active and available for clearance. High plasma protein binding can limit drug distribution and result in a longer half-life.

The plasma protein binding of this compound would be determined using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the unbound drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fu). The binding would be assessed in plasma from various species, including humans and those used in preclinical studies, to understand interspecies differences.

Table 2: Representative Plasma Protein Binding Data

| Species | Unbound Fraction (fu, %) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

Caco-2 Permeability and Efflux Ratio (for passive and active transport mechanisms)

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates. These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.